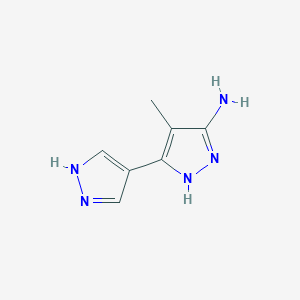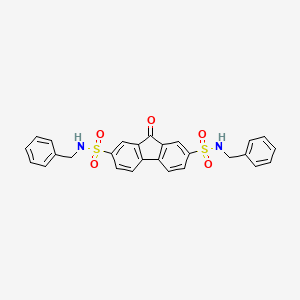
N2,N7-Dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N7-Dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide is a complex organic compound with the molecular formula C39H30N2O5S2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N7-Dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .
Chemical Reactions Analysis
Types of Reactions
N2,N7-Dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyl and sulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while substitution reactions could introduce new functional groups, leading to a variety of fluorene-based compounds .
Scientific Research Applications
N2,N7-Dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N2,N7-Dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to altered cellular functions, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- N2,N7-Dibenzyl-9-oxo-9H-fluorene-2,7-diphenylsulfonamide
- N2,N7-Dibenzyl-9-oxo-9H-fluorene-2,7-dimethylsulfonamide
Uniqueness
N2,N7-Dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide is unique due to its specific combination of benzyl and sulfonamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for targeted research applications .
Properties
Molecular Formula |
C27H22N2O5S2 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
2-N,7-N-dibenzyl-9-oxofluorene-2,7-disulfonamide |
InChI |
InChI=1S/C27H22N2O5S2/c30-27-25-15-21(35(31,32)28-17-19-7-3-1-4-8-19)11-13-23(25)24-14-12-22(16-26(24)27)36(33,34)29-18-20-9-5-2-6-10-20/h1-16,28-29H,17-18H2 |
InChI Key |
JQGNLZHVKHHOJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


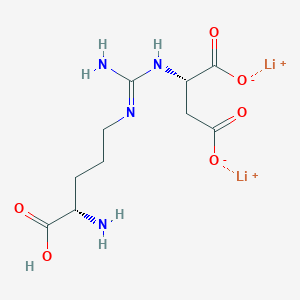
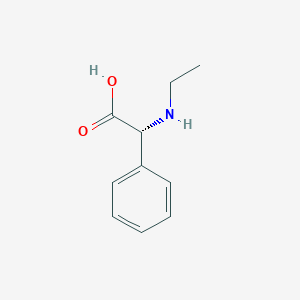
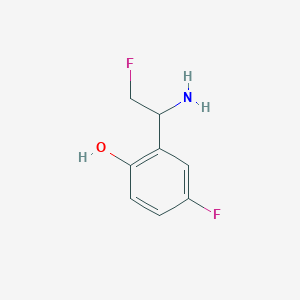
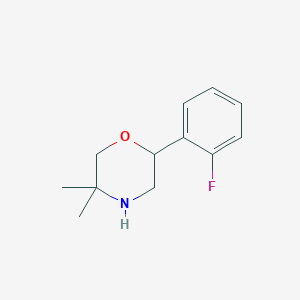
![1-[(Cyclopentyloxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13073613.png)
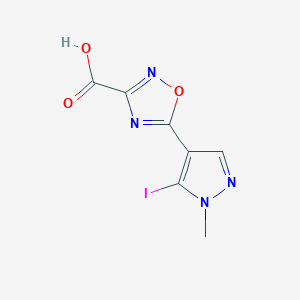
![2-[(Dimethylamino)methylidene]-4,4-dimethylcyclohexan-1-one](/img/structure/B13073621.png)
![2-[2-(Methylamino)ethyl]benzoic acid](/img/structure/B13073624.png)
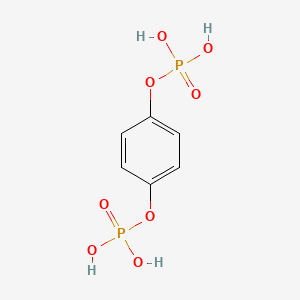
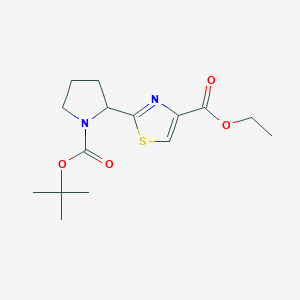

![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B13073636.png)

